molecular formula C13H12O4 B1459018 2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid CAS No. 1482059-90-4

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid

Cat. No.: B1459018
CAS No.: 1482059-90-4
M. Wt: 232.23 g/mol
InChI Key: DIDUZIXEBMNUSD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a post-translational modification that links metabolism to cellular function . This interaction improves mitochondrial homeostasis and bioenergetics, contributing to cellular stress responses and survival under ischemic-like conditions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, this compound enhances mitochondrial protein O-GlcNAcylation, which improves mitochondrial network homeostasis and bioenergy production . Additionally, it inhibits the mitochondrial apoptosis pathway, promoting cell survival under stress conditions . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification that acts as a metabolic sensor . This modification improves mitochondrial function and bioenergetics, leading to increased cellular resilience under stress conditions. Additionally, the compound’s interaction with mitochondrial proteins inhibits the mitochondrial apoptosis pathway, further promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, allowing for sustained enhancement of mitochondrial protein O-GlcNAcylation and improved mitochondrial function over extended periods . These findings suggest that this compound can have long-lasting effects on cellular metabolism and stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances mitochondrial function and bioenergetics without causing significant adverse effects . At higher doses, potential toxic effects may be observed, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s enhancement of O-GlcNAcylation suggests its involvement in nutrient-sensing pathways that link metabolism to cellular function . Additionally, the compound’s effects on mitochondrial function indicate its role in regulating metabolic flux and maintaining cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound accumulates in mitochondria, where it exerts its effects on mitochondrial protein O-GlcNAcylation and bioenergetics . This targeted distribution enhances the compound’s efficacy in modulating cellular metabolism and stress responses.

Subcellular Localization

The subcellular localization of this compound is primarily within mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments . The compound’s activity within mitochondria is crucial for its effects on mitochondrial function, bioenergetics, and cellular stress responses.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-7-11(13(14)15)12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDUZIXEBMNUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.